molecular formula C11H9BrCl2N2 B1406417 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1607838-00-5

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B1406417
CAS No.: 1607838-00-5
M. Wt: 320.01 g/mol
InChI Key: LAMZIPQUERBHFQ-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloropyridine and 2,5-dimethylpyrrole.

    Bromination: The 3,4-dichloropyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Pyrrole Substitution: The brominated product is then reacted with 2,5-dimethylpyrrole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrole moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridine derivative.

Scientific Research Applications

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dichloropyrimidine: Another halogenated pyridine derivative with similar reactivity.

    2,5-Dimethyl-1H-pyrrole: A simpler pyrrole compound used as a starting material in the synthesis.

Uniqueness

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable for applications where precise molecular interactions are required.

Properties

IUPAC Name

5-bromo-3,4-dichloro-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrCl2N2/c1-6-3-4-7(2)16(6)11-10(14)9(13)8(12)5-15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMZIPQUERBHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=C2Cl)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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